molecular formula C₁₂H₈Cl₂ B1145574 4,5-Dichloro-1,2-dihydroacenaphthylene CAS No. 91331-51-0

4,5-Dichloro-1,2-dihydroacenaphthylene

Cat. No.: B1145574
CAS No.: 91331-51-0
M. Wt: 223.1
InChI Key:
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Description

4,5-Dichloro-1,2-dihydroacenaphthylene is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbonIt is characterized by its molecular formula C₁₂H₈Cl₂ and a molecular weight of 223.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-1,2-dihydroacenaphthylene can be synthesized from acenaphthene through a chlorination reaction. The process involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is typically carried out at low temperatures to ensure controlled chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dichloro-1,2-dihydroacenaphthylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1,2-dihydroacenaphthylene involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to oxidative stress, DNA damage, and other cellular effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Acenaphthene: A parent compound of 4,5-Dichloro-1,2-dihydroacenaphthylene, used in the synthesis of dyes and pigments.

    Acenaphthylene: Another derivative of acenaphthene, used in the production of naphthalene dicarboxylic anhydride.

    1,2-Dihydroacenaphthylene: A related compound with similar chemical properties.

Uniqueness

Its ability to undergo various chemical reactions and its use in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

4,5-dichloro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLPSXRQXFJSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C3=CC=CC1=C23)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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